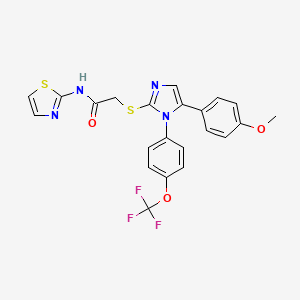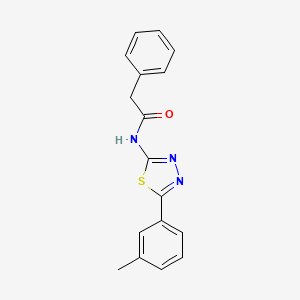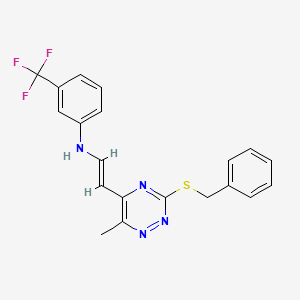
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C20H17F3N4S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Triazine Derivatives and Biological Activity
Triazine compounds are a significant class in medicinal chemistry due to their versatile biological activities. Triazine derivatives exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. These compounds' potent pharmacological activities make the triazine nucleus an essential moiety for future drug development (Verma et al., 2019).
Antitumor Activities of Triazine Derivatives
1,2,3-Triazines and their benzo- and heterofused derivatives are recognized for their antitumor activities. Their simple synthesis, combined with efficacy, underscores their potential as scaffolds for developing antitumor compounds. The extensive range of biological activities, including antiproliferative properties, marks these compounds as promising candidates in cancer treatment (Cascioferro et al., 2017).
Applications in Resin-Bonded Restorations and Dentistry
Triazine-based monomers like 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VTD) are effectively used in bonding noble metal alloys. These compounds are instrumental in the dental field, particularly in bonding systems for restorations and fixed partial dentures made of noble metal alloys. Their clinical performance in these applications is noteworthy (Matsumura et al., 2011).
Proton-Conducting Membranes
1H-1,2,4-triazole-based compounds are promising for developing proton-conducting membranes in fuel cells. These materials significantly improve the fundamental characteristics of electrolyte membranes, such as thermal stability, electrochemical stability, and ionic conductivity under anhydrous conditions at elevated temperatures. Their potential in creating heat-resistant, mechanically strong, and electrochemically stable proton-conducting membranes is substantial (Prozorova & Pozdnyakov, 2023).
Eigenschaften
IUPAC Name |
N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4S/c1-14-18(10-11-24-17-9-5-8-16(12-17)20(21,22)23)25-19(27-26-14)28-13-15-6-3-2-4-7-15/h2-12,24H,13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRFSFVBUACJMT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

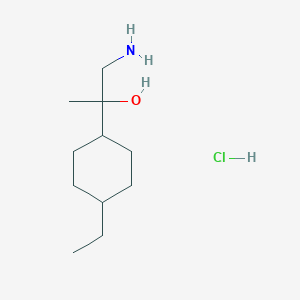
![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)

![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)
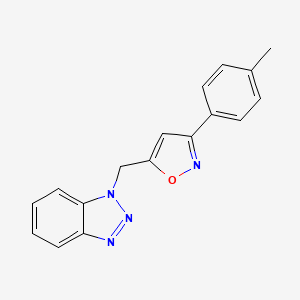
![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)
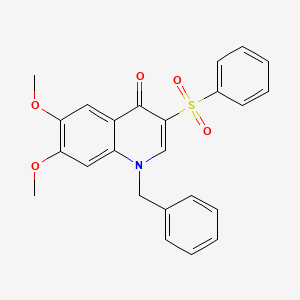
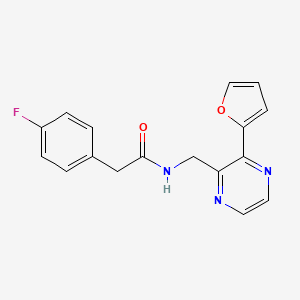
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)


